ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate
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Overview
Description
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a cyclopenta[c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopenta[c]pyridine core, followed by the introduction of the furan ring and the cyano group. The final step usually involves the esterification of the intermediate compound to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and furan ring can participate in hydrogen bonding and other interactions, while the cyclopenta[c]pyridine core can provide a rigid framework that enhances binding affinity. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-cyano-1-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 2-((4-cyano-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of Ethyl 2-((4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)oxy)acetate lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl 2-[[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy]acetate |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-15(20)10-23-17-13(9-18)11-5-3-6-12(11)16(19-17)14-7-4-8-22-14/h4,7-8H,2-3,5-6,10H2,1H3 |
InChI Key |
KZLKZUAMFQMBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(CCC2)C(=N1)C3=CC=CO3)C#N |
Origin of Product |
United States |
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